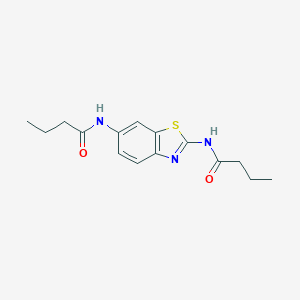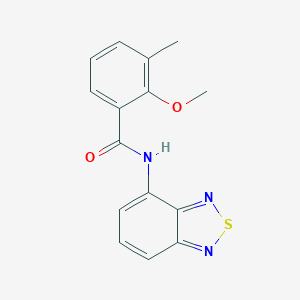![molecular formula C21H22N2O2 B251107 N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. It is a stimulant drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
作用機序
The exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and cognition.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are associated with feelings of pleasure, motivation, and mood regulation. It has also been found to increase heart rate and blood pressure, which may have implications for its use in humans.
実験室実験の利点と制限
One advantage of using N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is its potential for abuse, which may make it difficult to obtain and use in a controlled manner.
将来の方向性
Future research on N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications, such as its use as an antidepressant or cognitive enhancer. Additional studies should also investigate its safety and potential for abuse, as well as its effects on different populations, such as children and the elderly. Finally, studies should investigate the potential for N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide to interact with other drugs and substances, as this may have implications for its use in humans.
In conclusion, N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. While further research is needed to fully understand the potential of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, it holds promise as a potential treatment for mood disorders and cognitive enhancement.
合成法
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 4-methylpiperidine and 4-bromophenyl magnesium bromide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has also been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-6-17(7-9-18)22-21(24)20-14-16-4-2-3-5-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) |
InChIキー |
PQBVQXOFBMXUFQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
正規SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)



![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)